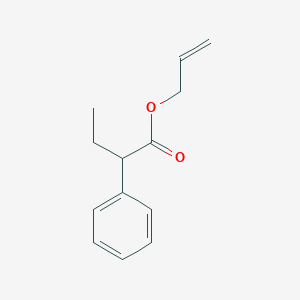

Prop-2-enyl 2-phenylbutanoate

CAS No.: 6345-86-4

Cat. No.: VC19731326

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6345-86-4 |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | prop-2-enyl 2-phenylbutanoate |

| Standard InChI | InChI=1S/C13H16O2/c1-3-10-15-13(14)12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3 |

| Standard InChI Key | VFIPULGQSAEZRG-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCC=C |

Introduction

Chemical Identity and Structural Characteristics

Prop-2-enyl 2-phenylbutanoate belongs to the class of allyl esters, which are widely recognized for their reactivity and utility in organic synthesis. The compound’s IUPAC name, prop-2-enyl 2-phenylbutanoate, reflects its structure: a butanoic acid derivative substituted with a phenyl group at the second carbon and esterified with an allyl alcohol moiety . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 6345-86-4 | |

| Molecular Formula | ||

| Molecular Weight | 204.26 g/mol | |

| Synonyms | Benzeneacetic acid, α-ethyl-, 2-propen-1-yl ester |

The allyl group () introduces unsaturation, enabling participation in Diels-Alder reactions or radical polymerization . The phenyl substituent enhances hydrophobicity, likely influencing solubility and volatility compared to simpler aliphatic esters like prop-2-enyl but-2-enoate () .

Physical and Chemical Properties

-

Boiling Point: Esters with similar molecular weights (e.g., benzyl butyrate, ) boil near 240°C, suggesting prop-2-enyl 2-phenylbutanoate may exhibit comparable volatility .

-

Solubility: The phenyl group likely renders the compound insoluble in water but soluble in organic solvents like ethanol or diethyl ether.

-

Stability: Allyl esters are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Experimental characterization (e.g., NMR, IR) is critical to confirm these predictions, as no spectral data are publicly available.

| Supplier | Location | Catalog Number | Purity |

|---|---|---|---|

| HONEST JOY HOLDINGS LTD | United States | MFCD00068937 | Not specified |

Future Research Directions

Key gaps include:

-

Synthetic Optimization: Developing scalable, high-yield routes for industrial production.

-

Application Studies: Evaluating its role in fragrances, polymers, or drug delivery systems.

-

Toxicological Profiling: Assessing acute and chronic toxicity in biological systems.

Collaboration between academic and industrial researchers could accelerate the exploration of this underutilized compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume